3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a chlorobenzoyl group attached to a piperidine ring, further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 4-piperidone, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino derivatives.
Scientific Research Applications
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoylpropionic acid
- 4-Oxo-4-phenylbutyric acid
- 2-Benzoylbenzoic acid
Uniqueness
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid is unique due to its specific structural features, such as the presence of a chlorobenzoyl group and a piperidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-4-2-1-3-12(13)15(20)17-9-7-11(8-10-17)5-6-14(18)19/h1-4,11H,5-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHSSWDLYYPJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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